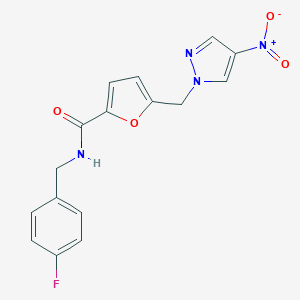![molecular formula C19H14Cl2N2O4 B213665 N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide, commonly known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of furan-2-carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In
作用機序
The exact mechanism of action of Compound A is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, Compound A can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. In addition, Compound A has been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.
実験室実験の利点と制限
Compound A has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has also been extensively studied and its biological activities are well characterized. However, there are also some limitations to using Compound A in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Compound A. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This information could be used to develop more specific and effective therapies based on Compound A. Another area of research is to investigate its potential use in combination with other drugs or therapies. Finally, research could focus on developing new derivatives of Compound A with improved pharmacological properties.
合成法
Compound A can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to produce 2,5-dichlorophenoxide. This is then reacted with 5-bromomethylfuran-2-carboxylic acid to produce 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid. The final step involves the reaction of this compound with 4-aminobenzamide to produce Compound A.
科学的研究の応用
Compound A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Compound A has been found to exhibit immunomodulatory effects by regulating the differentiation and function of immune cells.
特性
製品名 |
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
|---|---|
分子式 |
C19H14Cl2N2O4 |
分子量 |
405.2 g/mol |
IUPAC名 |
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-3-7-15(21)17(9-12)26-10-14-6-8-16(27-14)19(25)23-13-4-1-11(2-5-13)18(22)24/h1-9H,10H2,(H2,22,24)(H,23,25) |
InChIキー |
JDHNXMRNJLTTLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
